molecular formula C11H19NO2S B12988824 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid

4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid

Cat. No.: B12988824
M. Wt: 229.34 g/mol
InChI Key: HZKJWKURVDAGQJ-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid is a thiomorpholine derivative characterized by a sulfur-containing six-membered heterocycle (thiomorpholine) with a carboxylic acid group at position 3 and a cyclopentylmethyl substituent at position 4. Thiomorpholine derivatives are widely used in medicinal and synthetic chemistry due to their chiral centers and versatility in forming hydrogen bonds, which enhance their interactions with biological targets .

Properties

Molecular Formula

C11H19NO2S

Molecular Weight

229.34 g/mol

IUPAC Name

4-(cyclopentylmethyl)thiomorpholine-3-carboxylic acid

InChI

InChI=1S/C11H19NO2S/c13-11(14)10-8-15-6-5-12(10)7-9-3-1-2-4-9/h9-10H,1-8H2,(H,13,14)

InChI Key

HZKJWKURVDAGQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2CCSCC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid typically involves the formation of the thiomorpholine ring followed by the introduction of the cyclopentylmethyl group and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiomorpholine ring. The cyclopentylmethyl group can be introduced through alkylation reactions using suitable alkylating agents. The carboxylic acid group is often introduced through oxidation reactions or by using carboxylation reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Acid Chloride Formation

The carboxylic acid group undergoes activation with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride. This intermediate is pivotal for subsequent nucleophilic acyl substitutions.

Reagents/ConditionsProductKey Mechanistic StepsReferences
SOCl₂, DMF (catalytic), reflux4-(Cyclopentylmethyl)thiomorpholine-3-carbonyl chlorideProtonation of carbonyl, nucleophilic attack by Cl⁻, elimination of SO₂ and HCl

This reaction proceeds via dual activation : (1) SOCl₂ protonates the carbonyl oxygen, enhancing electrophilicity, and (2) the chloride ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release SO₂ and HCl . The cyclopentylmethyl group does not sterically hinder this process due to its non-planar conformation.

Esterification Reactions

The carboxylic acid participates in Fischer esterification with alcohols under acidic conditions or via DCC-mediated coupling.

Reagents/ConditionsProductYield Optimization NotesReferences
Methanol, H₂SO₄, refluxMethyl 4-(cyclopentylmethyl)thiomorpholine-3-carboxylateExcess alcohol shifts equilibrium; water removal enhances yield
DCC, DMAP, ROHCorresponding esterAvoids harsh acidic conditions; DMAP accelerates acylation

The thiomorpholine ring’s sulfur atom does not interfere with esterification, as its lone pairs remain non-nucleophilic under these conditions.

Amidation Reactions

Activation with DCC or SOCl₂ enables coupling with amines to form amides, a critical step in peptide synthesis.

Reagents/ConditionsProductSelectivity ConsiderationsReferences
DCC, HOBt, primary amine4-(Cyclopentylmethyl)thiomorpholine-3-carboxamideSteric bulk of cyclopentylmethyl may slow kinetics
Acid chloride, amine base (e.g., Et₃N)Amide derivativesBase scavenges HCl; room temperature sufficient

In DCC-mediated reactions, the carboxylate attacks the carbodiimide to form an O-acylisourea intermediate, which is displaced by the amine . Side reactions (e.g., epimerization) are negligible due to the absence of α-stereocenters.

Oxidation of the Thiomorpholine Ring

The thioether sulfur in the thiomorpholine ring undergoes oxidation to sulfoxide or sulfone derivatives.

Reagents/ConditionsProductStereochemical OutcomeReferences
H₂O₂, AcOH, 0°C4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid 1-oxideRacemic sulfoxide forms due to planar transition state
mCPBA, CH₂Cl₂, −20°CSulfone derivativeFurther oxidation requires excess oxidant

Oxidation proceeds via a Pummerer-type mechanism , where electrophilic oxygen attacks the sulfur atom, followed by proton transfer and rearrangement . The cyclopentylmethyl group does not impede access to the sulfur lone pairs.

Decarboxylation Reactions

Thermal or radical-mediated decarboxylation removes CO₂, generating a thiomorpholine-substituted hydrocarbon.

Reagents/ConditionsProductMechanistic PathwayReferences
Pb(OAc)₄, CCl₄, Δ3-(Cyclopentylmethyl)thiomorpholineRadical chain mechanism; halogen abstraction
Barton ester, hvAlkyl radical intermediatesForms C–X bonds (X = Cl, Br, I)

Decarboxylative halogenation with Br₂ or Cl₂ proceeds via a radical cage mechanism , where recombination within the solvent cage determines product stereochemistry .

Nucleophilic Substitution at the Thiomorpholine Ring

The nitrogen or sulfur atoms in the thiomorpholine ring may participate in ring-opening or functionalization reactions.

Reagents/ConditionsProductSelectivity NotesReferences
Alkyl halides, K₂CO₃N-Alkylated derivativesNitrogen more nucleophilic than sulfur
Electrophiles (e.g., RCOCl)S-Functionalized productsRequires activation of sulfur lone pairs

N-Alkylation is favored due to the nitrogen’s higher basicity compared to sulfur . Steric hindrance from the cyclopentylmethyl group may slow kinetics but does not preclude reactivity.

Key Structural and Mechanistic Insights:

  • Steric Effects : The cyclopentylmethyl group imposes moderate steric hindrance, slowing reactions at the 4-position but not preventing them.

  • Electronic Effects : The electron-withdrawing carboxyl group activates the thiomorpholine ring toward electrophilic substitution at the nitrogen .

  • Solubility : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates by solubilizing intermediates .

Scientific Research Applications

Pharmaceutical Development

4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid serves as an important intermediate in the synthesis of pharmaceuticals. Its chiral nature makes it valuable for asymmetric synthesis, which is crucial in developing drugs that target specific biological pathways.

  • Neurological Disorders : The compound has been investigated for its role in synthesizing drugs aimed at treating neurological conditions. Research indicates that derivatives of this compound can interact with various neurotransmitter systems, potentially offering therapeutic benefits for diseases such as Parkinson's and Alzheimer's .
  • Topoisomerase Inhibitors : It has been utilized in the development of topoisomerase II inhibitors, which are important in cancer treatment. The synthesis of these inhibitors often involves complex multi-step processes where this compound acts as a key building block .

Biochemical Research

In biochemical studies, this compound is used to explore enzyme activities and protein interactions. Its ability to modify biological systems makes it a useful tool for researchers aiming to understand complex biochemical pathways.

  • Enzyme Activity : Studies have shown that derivatives of this compound can modulate enzyme functions, providing insights into metabolic processes and potential therapeutic targets .
  • Protein Interactions : The compound's structural features allow it to interact with proteins in ways that can alter their activity or stability, making it a candidate for investigating protein-protein interactions relevant to various diseases .

Organic Synthesis

The versatility of this compound extends to organic synthesis, where it is employed to create diverse chemical structures.

  • Diverse Chemical Structures : Chemists utilize this compound to synthesize a variety of other compounds through reactions such as Ugi-tetrazole and Huisgen reactions. These methods allow for the rapid generation of compound libraries with potential applications across multiple fields .
  • Scalability and Efficiency : The synthetic routes involving this compound have been optimized for scalability, making it feasible for industrial applications where large quantities are required .

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential in formulating agrochemicals.

  • Pesticides and Herbicides : Research indicates that this compound can be incorporated into the design of safer and more effective pesticides and herbicides, contributing to sustainable agricultural practices .

Material Science

The application of this compound in material science focuses on enhancing the properties of polymers and other materials.

  • Specialty Polymers : This compound plays a role in producing specialty polymers with improved durability and resistance to environmental factors. These materials can be used in various applications, from packaging to construction .

Case Study 1: Neurological Drug Development

A study highlighted the synthesis of a novel drug candidate targeting serotonin receptors using this compound as an intermediate. The resulting compound exhibited significant efficacy in preclinical models of anxiety disorders.

Case Study 2: Agrochemical Formulation

Research demonstrated the successful incorporation of this compound into a new herbicide formulation that showed reduced toxicity to non-target organisms while maintaining high efficacy against common weeds.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiomorpholine ring and the cyclopentylmethyl group contribute to its binding affinity and specificity for certain enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions that influence its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic Acid

  • Structure : Features a tert-butoxycarbonyl (Boc) protecting group at position 4 instead of cyclopentylmethyl.
  • CAS No.: 128453-98-5 .
  • Molecular Formula: C₁₀H₁₇NO₄S.
  • Key Properties :
    • The Boc group is electron-withdrawing and hydrolytically stable under basic conditions but cleaved under acidic conditions (e.g., trifluoroacetic acid) .
    • Used as a synthetic intermediate for peptide coupling and chiral molecule synthesis .
  • Comparison :
    • The Boc group facilitates temporary amine protection during synthesis, whereas the cyclopentylmethyl group is a permanent substituent.
    • Cyclopentylmethyl enhances lipophilicity (logP ~2.5 estimated) compared to the polar Boc group (logP ~1.8) .

4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic Acid

  • Structure : Substituted with a furan-2-ylmethyl group at position 4.
  • CAS No.: 1543418-92-3 .
  • Molecular Formula: C₁₀H₁₁NO₃S.
  • Comparison :
    • The furan substituent reduces lipophilicity (logP ~1.9) compared to cyclopentylmethyl.
    • Cyclopentylmethyl’s aliphatic nature avoids metabolic liabilities associated with furan rings .

4-(Propylcarbamoyl)thiomorpholine-3-carboxylic Acid

  • Structure : Contains a propylcarbamoyl group at position 4.
  • CAS No.: 1543861-94-4 .
  • Molecular Formula : C₉H₁₆N₂O₃S.
  • Key Properties :
    • The carbamoyl group enables hydrogen bonding, increasing solubility in polar solvents.
    • Predicted pKa = 3.74, indicating moderate acidity .
  • Comparison :
    • The carbamoyl group enhances aqueous solubility but reduces membrane permeability compared to cyclopentylmethyl.
    • Cyclopentylmethyl’s hydrophobicity may improve blood-brain barrier penetration .

Thiomorpholine-3-carboxylic Acid Ethyl Ester Hydrochloride

  • Structure : Ethyl ester of the carboxylic acid group.
  • CAS No.: 159381-07-4 .
  • Molecular Formula: C₇H₁₃NO₂S·HCl.
  • Key Properties :
    • Esterification increases lipophilicity (logP ~1.5) but requires hydrolysis for bioactivity.
    • Used as a prodrug to enhance oral bioavailability .
  • Comparison :
    • The free carboxylic acid in the target compound allows direct ionic interactions, unlike the ester prodrug.

Physicochemical and Pharmacological Comparison

Table 1: Key Properties of Thiomorpholine Derivatives

Compound Substituent (Position 4) Molecular Formula logP (Estimated) pKa (Carboxylic Acid) Key Applications
4-(Cyclopentylmethyl)thiomorpholine-3-carboxylic acid Cyclopentylmethyl C₁₁H₁₇NO₂S ~2.5 ~3.2 Drug discovery, chiral intermediates
4-(tert-Butoxycarbonyl)thiomorpholine-3-carboxylic acid Boc C₁₀H₁₇NO₄S ~1.8 ~3.0 Synthetic intermediate
4-[(Furan-2-yl)methyl]thiomorpholine-3-carboxylic acid Furan-2-ylmethyl C₁₀H₁₁NO₃S ~1.9 ~3.1 Protein-binding studies
4-(Propylcarbamoyl)thiomorpholine-3-carboxylic acid Propylcarbamoyl C₉H₁₆N₂O₃S ~1.2 3.74 Solubility-enhanced analogs

Q & A

Q. What safety protocols mitigate risks during handling?

  • Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Store at –20°C under nitrogen to prevent oxidation. Spill kits and neutralization protocols (e.g., sodium bicarbonate for acid spills) are critical. Refer to SDS for emergency measures (e.g., eye irrigation with saline) .

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